8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one
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Overview
Description
8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one is a compound known for its ability to activate the contractile activity of intestinal smooth muscles. It exhibits reversible M2 cholinomimetic properties, making it a significant compound in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the aromatic rings or the piperazine moiety.
Substitution: Halogen substitution reactions can occur on the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and mechanistic studies.
Biology: Investigated for its effects on smooth muscle contractility and cholinergic neuron function.
Medicine: Explored as a potential therapeutic agent for conditions involving gastrointestinal motility disorders.
Industry: Utilized in the development of pharmacological tools and drug candidates
Mechanism of Action
The compound exerts its effects by binding to muscarinic acetylcholine receptors (mAChRs) of the M2 subtype. This binding increases the amplitude of acetylcholine-induced contractions in smooth muscles. The effect is reversible and can be inhibited by M2 subtype inhibitors such as AF-DX 116 .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits antimicrobial activity and is structurally similar due to the piperazine and chromenone moieties.
Piperazinopyrrolidinones: Synthesized through similar cyclization reactions and show biological activity.
Uniqueness
8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one is unique due to its specific activation of M2 cholinergic receptors and its reversible cholinomimetic properties, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O3/c28-24-9-5-4-8-20(24)23-18-33-27-21(26(23)32)10-11-25(31)22(27)17-30-14-12-29(13-15-30)16-19-6-2-1-3-7-19/h1-11,18,31H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPZPBCLWOOIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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